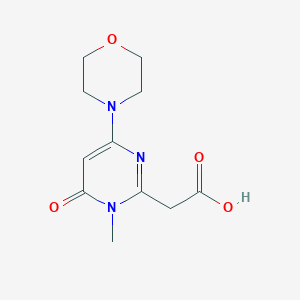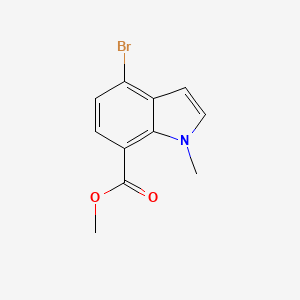
Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzoic acid and contains a nitro group, a chlorophenyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylamino group via a nucleophilic substitution reaction.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Friedel-Crafts Acylation: Methyl 3-nitrobenzoate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form methyl 4-[(4-chlorophenyl)carbonyl]-3-nitrobenzoate.
Nucleophilic Substitution: The carbonyl group is then converted to a methylamino group using methylamine under basic conditions to yield the final product, methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-[(4-chlorophenyl)methylamino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and methylamino groups may contribute to binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(4-chlorophenyl)methylamino]benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate: Contains a methoxy group instead of a chlorine atom, which can affect its electronic properties and reactivity.
Methyl 4-[(4-bromophenyl)methylamino]-3-nitrobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H13ClN2O4 |
|---|---|
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-4-7-13(14(8-11)18(20)21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
RMFXUSDVZMFURR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


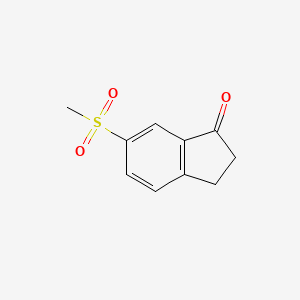
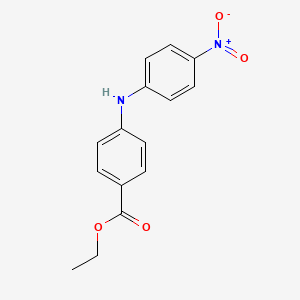

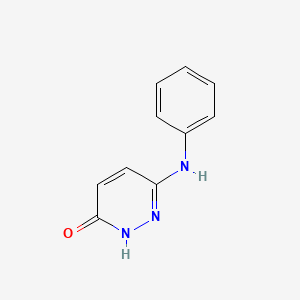
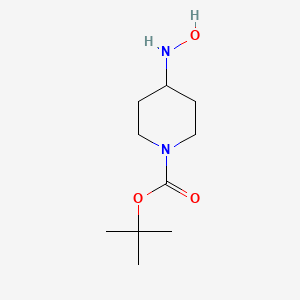
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)


![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
